molecular formula C6H10ClNO2 B13591111 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride CAS No. 2792201-23-9

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride

Cat. No.: B13591111
CAS No.: 2792201-23-9
M. Wt: 163.60 g/mol
InChI Key: OBTPMQPVWQYUCJ-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride is a bicyclic spiro compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) heterocyclic system. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol and CAS No. 300.19 . The spiro[3.4]octane core comprises a five-membered oxolane ring fused to a four-membered azetidine ring, with a ketone group at position 3. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is listed in building block catalogs (e.g., Enamine Ltd, CymitQuimica), indicating its utility in drug discovery and organic synthesis .

Properties

CAS No.

2792201-23-9

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-5-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-5-6(1-2-9-5)3-7-4-6;/h7H,1-4H2;1H

InChI Key

OBTPMQPVWQYUCJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C12CNC2.Cl

Origin of Product

United States

Preparation Methods

Annulation Strategies for Spirocyclic Core Formation

A key approach to synthesizing related 2-azaspiro[3.4]octane derivatives involves annulation reactions that form either the cyclopentane or the azetidine ring. One study developed three routes employing conventional chemical transformations and readily available starting materials, minimizing chromatographic purifications. These routes include:

  • Annulation of a cyclopentane ring onto an azetidine precursor.
  • Annulation of the four-membered ring onto a cyclopentane precursor.

These methods afford the spirocyclic core efficiently, setting the stage for further functionalization to the desired 6-oxa-2-azaspiro[3.4]octan-5-one structure.

Use of Oxetane Derivatives as Starting Materials

Another synthetic avenue involves using oxetane-containing compounds such as 3-((benzylamino)methyl)oxetane cycloalkane-3-ol as raw materials. The general sequence includes:

  • Acylation of the oxetane amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) at low temperature to form an intermediate chloroacetamide.
  • Intramolecular cyclization under inert atmosphere with a strong base (e.g., sodium hydride or n-butyl lithium) to generate the spirocyclic lactam.
  • Reduction of the lactam intermediate using lithium aluminum hydride to form the corresponding amino alcohol.
  • Catalytic hydrogenation to remove benzyl protecting groups, yielding the free amine spirocycle.
  • Formation of the hydrochloride salt by treatment with hydrochloric acid.

This four-step method leverages inexpensive, scalable starting materials and achieves moderate to good yields (around 60% for the salt formation step).

Multigram Synthesis via Spiroproline Derivatives

A multigram synthesis approach for related spiro proline derivatives (e.g., ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylate) uses:

  • Flash chromatography purification.
  • Orthogonal protection strategies (N-Cbz and N-Boc groups) to enable selective functionalization.
  • Organometallic-mediated aldehyde introduction followed by oxidation or Horner-Wittig and Simmons–Smith reactions to install the spirocyclic framework.

Although these methods are more complex and involve multiple steps, they provide access to versatile spirocyclic building blocks on a 20 g scale with overall yields around 7.3%, suitable for medicinal chemistry applications.

Method Starting Material Key Steps Advantages Disadvantages Yield Scale
Annulation of cyclopentane or azetidine ring Readily available cyclic precursors Ring annulation, minimal chromatography Simple, efficient Limited functional group diversity Moderate Laboratory scale
Oxetane derivative route 3-((benzylamino)methyl)oxetane cycloalkane-3-ol Acylation, cyclization, reduction, hydrogenation Scalable, cost-effective Multi-step, requires strong bases and reducing agents ~60% (salt) Scale up to 140 g raw material
Multigram spiroproline synthesis Protected azetidinone derivatives Organometallic aldehyde introduction, oxidation, protection Orthogonal protection, versatile Complex, low overall yield ~7.3% overall 20 g scale
  • The annulation strategies provide a straightforward route to the spirocyclic core but may require optimization for specific functionalizations.
  • The oxetane-based synthesis is notable for its scalability and use of inexpensive reagents, making it attractive for industrial synthesis.
  • Protection strategies in multigram synthesis enable selective derivatization but add complexity and reduce overall yield.
  • Purification methods commonly involve flash chromatography and salt formation to improve compound stability and handling.
  • The hydrochloride salt form is typically obtained by treatment with hydrochloric acid or oxalic acid, precipitating the desired salt for isolation.
  • Data Table: Typical Reaction Conditions for Oxetane Route
Step Reagents/Conditions Temperature Time Notes
Acylation Chloroacetyl chloride, triethylamine or potassium carbonate, dichloromethane or acetonitrile 0–10 °C (addition), then room temp 16 h Controlled addition to avoid side reactions
Cyclization Sodium hydride or n-butyl lithium, inert atmosphere, aprotic solvent Room temp or slightly elevated Several hours Generates spirocyclic lactam
Reduction Lithium aluminum hydride, inert atmosphere, ether solvent 0–25 °C Several hours Converts lactam to amino alcohol
Hydrogenation Catalytic hydrogenation with Pd/C, hydrogen gas 20–100 psi 20–50 °C 8–20 h Removes benzyl protecting group
Salt formation Hydrochloric acid or oxalic acid Room temp Precipitation Isolates hydrochloride salt

The preparation of 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride is achievable through multiple synthetic routes, each with distinct advantages. Annulation methods provide efficient core construction, oxetane-based syntheses offer scalability and cost-effectiveness, and multigram protected spiroproline syntheses enable further functionalization. Selection of the method depends on the desired scale, purity, and downstream applications. The hydrochloride salt is typically formed in the final step to improve compound stability.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride is a chemical compound with the molecular formula C6H9NO2C_6H_9NO_2 . Research indicates its potential applications in various scientific and medical fields.

Scientific Research Applications

  • TRPM8 Antagonists: Azaspiro derivatives, including compounds similar to this compound, have been identified as Transient Receptor Potential Melastatin 8 (TRPM8) antagonists . TRPM8 is a receptor expressed in the brain and involved in sensory neurotoxicity, particularly cold allodynia (pain induced by cold) . These antagonists may be developed as novel antihyperalgesic or antiallodynic agents .
  • MAGL Inhibitors: Piperazine derivatives, which may incorporate spirocyclic structures, are being explored as inhibitors of monoacylglycerol lipase (MAGL) . MAGL inhibitors have shown promise in preclinical models of neurodegeneration, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, and may also have beneficial effects on pain and mental disorders .
  • H-PGDS Inhibitors: Compounds have been developed as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) . These inhibitors are investigated for treating various conditions, including myotonic dystrophy type II, asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, osteoarthritis, psoriasis, atopic dermatitis, muscle degenerative disorders, and muscular dystrophy .

Data Table: Predicted Collision Cross Sections for 6-oxa-2-azaspiro[3.4]octan-5-one

Adductm/zPredicted CCS (Ų)
$$M+H]+128.07061123.7
$$M+Na]+150.05255128.9
$$M+NH4]+145.09715129.3
$$M+K]+166.02649126.6
$$M-H]-126.05605122.7
$$M+Na-2H]-148.03800126.4
$$M]+127.06278122.8
$$M]-127.06388122.8

Safety Information

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in various cellular processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Features of Comparable Spiro Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Purity/Availability Source Evidence
6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride 300.19 C₈H₁₄ClNO₂ 191.66 Ketone, hydrochloride Research-grade (Enamine Ltd)
7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one HCl - C₈H₁₅ClN₂O₂ 206.67 Aminomethyl group 50mg: €675; 500mg: €1,887
5-Oxa-2,7-diazaspiro[3.4]octan-6-one HCl CID 105427353 C₅H₈ClN₂O₂ 178.58 Two aza groups, ketone Collision data available
6-Azaspiro[3.4]octan-5-one 1193-30-2 C₇H₁₁NO 125.17 No oxa group, ketone 98+% purity
6-Oxa-2-azaspiro[3.5]nonane hydrochloride 1359656-29-3 C₇H₁₂ClNO 161.63 Spiro[3.5] nonane core Industrial grade (99%)
5-Azaspiro[3.4]octan-8-ol HCl 2309455-45-4 C₇H₁₄ClNO 171.65 Hydroxyl group instead of ketone R&D use (Accela)
6-Oxaspiro[3.4]octan-5-one 84565-26-4 C₇H₁₀O₂ 126.16 No aza group, ketone ≥98% purity (Moldb)

Functional and Structural Differences

Heteroatom Variations: The absence of an oxa group in 6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) reduces polarity and may limit hydrogen-bonding capacity compared to the target compound .

Ring Size Modifications: 6-Oxa-2-azaspiro[3.5]nonane HCl (CAS 1359656-29-3) expands the spiro system to a nonane core, altering ring strain and conformational flexibility .

Functional Group Substitutions: The aminomethyl substituent in 7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one HCl introduces a primary amine, broadening reactivity in coupling reactions . 5-Azaspiro[3.4]octan-8-ol HCl (CAS 2309455-45-4) replaces the ketone with a hydroxyl group, increasing hydrophilicity but reducing electrophilicity .

Biological Activity

6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride is C6H10ClN2O2C_6H_{10}ClN_2O_2 with a molecular weight of approximately 163.60 g/mol. The compound features a spirocyclic structure characterized by two interconnected rings sharing a single atom, which contributes to its reactivity and interaction with biological targets .

Preliminary studies suggest that 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride may exhibit neuroactive properties , potentially influencing neurotransmitter systems. Its structure allows for interactions with various biological targets, making it a candidate for further exploration in pharmacological applications .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Initial findings indicate that it may act as an electrophilic aminating agent, selectively interacting with nucleophiles such as nitrogen and sulfur . Understanding these interactions is critical for elucidating the compound's mechanism of action and potential therapeutic benefits.

Biological Activity Overview

The biological activity of 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride is an area of ongoing research, with several notable applications:

  • Neuropharmacology : Investigated for effects on central nervous system disorders.
  • Potential Therapeutic Applications : May serve as a candidate for developing treatments targeting specific neurological conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
5-Oxa-2-azaspiro[3.4]octan-6-oneSimilar spirocyclic structureDifferent functional groups
7-Amino-5-azaspiro[3.4]octan-6-oneContains an amino groupEnhanced biological activity potential
6-Oxa-2-azaspiro[3.5]nonaneVariations in ring sizePotential differences in reactivity
8-Azaspiro[bicyclo[3.2.1]octaneBicyclic structureDistinct chemical properties

The distinct arrangement of nitrogen and oxygen atoms within the spirocyclic framework of 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride influences its reactivity and biological interactions compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neuroactive Properties : Research indicates that compounds within this class may influence neurotransmitter systems, suggesting their utility in treating neurological disorders .
  • Binding Affinity Studies : Investigations into receptor binding have shown promising results, indicating that the compound may interact effectively with target proteins involved in neuropharmacology .
  • Pharmacological Applications : The ongoing exploration into the pharmacological applications of this compound suggests that it may play a role in developing new therapeutic agents targeting central nervous system disorders .

Q & A

Basic: How can researchers optimize the synthesis of 6-Oxa-2-azaspiro[3.4]octan-5-one hydrochloride?

Answer:
Synthesis optimization for spirocyclic compounds often involves selecting appropriate starting materials and reaction conditions. For analogous structures (e.g., 6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride), key steps include:

  • Cyclization : Use of acid or base catalysts to form the spirocyclic core.
  • Hydrochloride Salt Formation : Reaction with HCl gas or concentrated HCl in anhydrous solvents.
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to improve purity (>98%) .
    Critical parameters:
ParameterOptimization Strategy
Temperature0–5°C for cyclization steps
SolventTetrahydrofuran (THF) or DMF
Reaction Time12–24 hours for full conversion

Basic: What spectroscopic methods confirm the spirocyclic structure of this compound?

Answer:
Structural validation requires a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for sp³-hybridized carbons (δ 1.5–3.0 ppm) and NH/OH groups (broad signals at δ 5–7 ppm).
    • ¹³C NMR : Distinct carbonyl (C=O) signals near δ 170–180 ppm and spiro carbon (quaternary) at δ 60–80 ppm .
  • LC-MS : Molecular ion peaks matching the molecular weight (e.g., 162.62 g/mol for a related spiro compound) .
  • X-ray Crystallography : For unambiguous confirmation of spirocyclic geometry .

Basic: What are the primary reactivity pathways for this compound under standard conditions?

Answer:
Spirocyclic amines/ketones typically undergo:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
  • Nucleophilic Substitution : Amino group reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives .
  • Oxidation : Controlled oxidation (e.g., KMnO₄) may yield ring-expanded products.
    Example Reaction Table :
Reaction TypeReagentsMajor Product
ReductionNaBH₄, MeOHSecondary alcohol derivative
AlkylationCH₃I, K₂CO₃N-Methylated spiro compound

Advanced: How can this compound serve as a building block for kinase inhibitors or antiviral agents?

Answer:
Spirocyclic scaffolds are prized for their conformational rigidity and bioavailability. For example:

  • Kinase Inhibitors : Analogues like 2-Oxa-6-azaspiro[3.4]octane are intermediates in EGFR inhibitor synthesis. The spiro core mimics ATP-binding pockets in kinases .
  • Antiviral Applications : Related spiro compounds (e.g., 6-Amino-4-azaspiro[2.4]heptan-5-one) are intermediates for HCV NS5A inhibitors, disrupting viral replication .
    Strategy :
  • Functionalize the amine or ketone groups with pharmacophores (e.g., heterocycles).
  • Use molecular docking to predict target binding .

Advanced: How should contradictory biological activity data for spirocyclic compounds be resolved?

Answer:
Discrepancies often arise from:

  • Stereochemical Variations : Enantiomers may exhibit divergent activities. Resolve via chiral chromatography or asymmetric synthesis.
  • Impurity Profiles : Quantify impurities (e.g., by HPLC) to rule out off-target effects .
  • Assay Conditions : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and adjust buffer pH to match physiological conditions .

Advanced: What computational methods predict the biological interactions of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks.

Advanced: What strategies enable efficient synthesis of derivatives for SAR studies?

Answer:

  • Parallel Synthesis : Use combinatorial chemistry to generate N-alkyl/aryl derivatives.
  • Post-Functionalization : Click chemistry (e.g., CuAAC) to append triazole moieties to the spiro core .
  • Protection/Deprotection : Boc-protect the amine for selective ketone modification, then deprotect under acidic conditions .

Advanced: How can analytical challenges (e.g., impurity quantification) be addressed?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with 0.1% TFA in mobile phases to separate impurities.
  • Limit of Detection (LOD) : Calibrate using spiked samples with known impurity standards (e.g., residual starting materials) .
  • Stability Studies : Monitor degradation under stress conditions (heat, light) via accelerated stability testing .

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